(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

CAS No.: 1704068-81-4

Cat. No.: VC2748871

Molecular Formula: C11H16BNO4S

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704068-81-4 |

|---|---|

| Molecular Formula | C11H16BNO4S |

| Molecular Weight | 269.13 g/mol |

| IUPAC Name | (4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)boronic acid |

| Standard InChI | InChI=1S/C11H16BNO4S/c1-9-4-5-10(12(14)15)8-11(9)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 |

| Standard InChI Key | VDUFNJOAUXLGEH-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2)(O)O |

Introduction

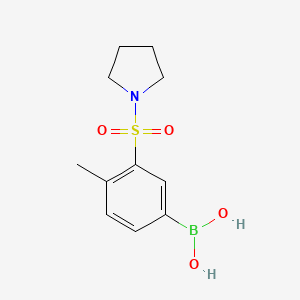

Chemical Properties and Structure

Basic Identification

The compound (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is identified by several key parameters as outlined in Table 1:

Structural Features

The structure of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid consists of several key functional groups:

-

A phenyl ring serving as the core structure

-

A boronic acid group (-B(OH)2) at the para position (position 4) of the phenyl ring

-

A methyl group (-CH3) at the para position (position 4) relative to the boronic acid

-

A pyrrolidin-1-ylsulfonyl group at the meta position (position 3) relative to the boronic acid

This arrangement of functional groups confers specific chemical reactivity patterns. The boronic acid group serves as a reactive handle for various transformations, particularly in cross-coupling reactions . The pyrrolidine sulfonyl group enhances the compound's stability and reactivity, making it suitable for constructing complex organic molecules .

Physical Properties

The compound is typically obtained as a white solid with the following properties:

Applications in Organic Chemistry

Suzuki-Miyaura Cross-coupling Reactions

(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds . This palladium-catalyzed reaction involves coupling the boronic acid with aryl halides, enabling the formation of complex organic molecules. The reaction is particularly valuable in:

-

Construction of biaryl systems

-

Synthesis of complex pharmaceutical intermediates

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

The compound is classified with GHS pictograms and a signal word of "Warning" .

Comparative Analysis with Similar Compounds

Several related boronic acid compounds share structural similarities with (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, each with distinct properties and applications:

These structural variations result in different reactivity patterns and potential applications. The presence of various functional groups can influence solubility, stability, and reactivity in coupling reactions .

Recent Research Developments

Recent research involving (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has explored its utility in cooperative catalysis systems. In particular, boronic acid-DMAPO (4-dimethylaminopyridine N-oxide) cooperative catalysis has been investigated for various organic transformations . While specific research directly focusing on this compound is limited in the provided sources, the general field of boronic acid chemistry continues to evolve with new applications being discovered regularly.

Potential research directions include:

-

Optimization of reaction conditions for specific coupling reactions

-

Investigation of novel catalytic systems incorporating this boronic acid

-

Development of new synthetic methodologies utilizing its unique structural features

-

Exploration of biological activities of compounds containing the (4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl) moiety

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume